molecular formula C22H17FN6O2 B2588932 1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide CAS No. 1251681-82-9

1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide

Cat. No.: B2588932
CAS No.: 1251681-82-9
M. Wt: 416.416
InChI Key: CAWOKYZERFWGBX-UHFFFAOYSA-N
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Description

The compound 1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzotriazole core substituted with a dimethyl group, a sulfonamide moiety, and a cyclopentyl urea side chain.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O2/c1-13-3-4-14(2)17(9-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)15-5-7-16(23)8-6-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWOKYZERFWGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide is a member of the benzotriazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Benzotriazole moiety : Known for its ability to interact with biological macromolecules.
  • Sulfonamide group : Often associated with antibacterial properties.
  • Cyclopentylamino group : May enhance lipophilicity and cellular penetration.

The benzotriazole derivatives generally exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzotriazoles act as inhibitors of various enzymes, including helicases involved in viral replication. For instance, derivatives have shown significant inhibition against helicases from viruses such as Hepatitis C and West Nile virus, with IC50 values in the low micromolar range .
  • Antimicrobial Activity : The sulfonamide component contributes to antibacterial effects. Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain benzotriazole derivatives have shown MIC values as low as 12.5 μg/mL against resistant strains like MRSA .
  • Antiparasitic Effects : Some studies have indicated that benzotriazole compounds can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, with effective concentrations leading to significant reductions in parasite viability .

Table 1: Biological Activity Summary

Activity TypePathogen/TargetIC50/MIC ValueReference
Helicase InhibitionHCV Helicase~6.5 μM
AntibacterialMRSA12.5–25 μg/mL
AntiparasiticTrypanosoma cruzi50 μg/mL
AntifungalCandida albicans1.6–25 μg/mL

Case Study: Antiviral Activity

In a study focusing on the antiviral properties of benzotriazole derivatives, researchers synthesized several N-alkyl derivatives and tested their efficacy against HCV helicase. The most promising results were observed with 2-methyl and 2-propyl derivatives, which displayed IC50 values around 6.5 μM when DNA was used as a substrate . This highlights the potential for developing effective antiviral agents from this chemical scaffold.

Case Study: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of various benzotriazole derivatives against clinical strains of Staphylococcus aureus. The results indicated that compounds with halogen substitutions exhibited enhanced potency, particularly against methicillin-resistant strains .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Cores: The benzotriazole core in the target compound offers distinct electronic properties compared to pyrazole () or triazole (). Benzotriazoles are known for their stability and π-stacking capabilities, which may influence binding affinity in biological systems.
  • Similar methods might apply to benzotriazoles with modifications.

Physicochemical and Functional Properties

  • Lipophilicity: The dimethyl groups on the benzotriazole core and the cyclopentyl urea side chain likely enhance lipophilicity compared to the more polar amino-substituted pyrazole in . This could improve membrane permeability but reduce aqueous solubility.
  • Bioactivity: Sulfonamide groups are common in carbonic anhydrase inhibitors (e.g., acetazolamide).

Research Findings and Implications

  • Yield Optimization : ’s 50% yield using click chemistry suggests that similar catalytic systems (e.g., CuI, Na ascorbate) might be adaptable for synthesizing the target compound’s triazole analogs .

Q & A

Basic: What are the key synthetic routes for synthesizing 1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide, and how can purity be ensured?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzotriazole core. A common approach includes:

Sulfonamide Formation : Reacting 1H-benzotriazole-5-sulfonyl chloride with dimethylamine under basic conditions (e.g., NaHCO₃ in THF) to install the N,N-dimethylsulfonamide group .

Urea Linkage Introduction : Coupling the ethylenediamine side chain with cyclopentyl isocyanate via carbodiimide-mediated reactions (e.g., EDC/HOBt in DMF) to form the [(cyclopentylamino)carbonyl]urea moiety .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) are critical to isolate the product with >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .

Basic: What analytical techniques are essential for characterizing the structure and stability of this compound?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substituent positions, including cyclopentyl protons (δ 1.5–2.0 ppm) and sulfonamide methyl groups (δ 3.0–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
  • FT-IR Spectroscopy : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen atmosphere (decomposition onset >200°C) .

Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve synthetic yield and reduce byproducts?

Methodological Answer:
Optimization involves systematic variation of parameters:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance urea coupling efficiency compared to dichloromethane, as shown in analogous triazole syntheses .
  • Catalyst Selection : Transition-metal catalysts (e.g., CuI for azide-alkyne cycloaddition) or organocatalysts (e.g., DMAP for acylations) may accelerate specific steps .
  • Temperature Control : Lower temperatures (0–5°C) during sulfonamide formation minimize side reactions, while urea coupling requires mild heating (40–60°C) .
  • Byproduct Analysis : LC-MS identifies intermediates (e.g., unreacted isocyanate), guiding stoichiometric adjustments (1.2:1 molar ratio of amine to isocyanate) .

Advanced: How can contradictions between experimental biological activity data and computational predictions (e.g., docking studies) be resolved?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., water) to account for dynamic binding modes .

Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers .

Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to compare with docking scores .
  • Isothermal Titration Calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve co-crystal structures to identify unaccounted binding pockets or water-mediated interactions .

Advanced: What strategies are recommended for studying the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

Methodological Answer:
A multi-disciplinary approach is critical:

Enzyme Inhibition Assays :

  • Fluorogenic Substrates : Use substrates like AMC (7-amino-4-methylcoumarin) for continuous kinetic monitoring (λex/λem = 380/460 nm) .
  • IC50 Determination : Dose-response curves (0.1–100 µM) in triplicate, normalized to DMSO controls .

Mechanistic Studies :

  • Pre-incubation Time Dependence : Assess time-dependent inhibition to distinguish reversible vs. covalent binding .
  • Competitive vs. Non-competitive Inhibition : Vary substrate concentrations (Lineweaver-Burk plots) .

Cellular Uptake :

  • LC-MS/MS Quantification : Measure intracellular concentrations in cell lysates after 24-hour exposure .

Advanced: How can computational methods (e.g., QSAR, DFT) guide the rational design of derivatives with enhanced activity?

Methodological Answer:
Computational workflows integrate:

QSAR Modeling :

  • Descriptor Selection : Use MOE or RDKit to compute 2D/3D descriptors (e.g., logP, polar surface area) .
  • Partial Least Squares (PLS) Regression : Corrogate descriptors with IC50 data from kinase assays .

Density Functional Theory (DFT) :

  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Transition State Modeling : Optimize geometries (B3LYP/6-31G*) to predict reaction barriers for synthetic feasibility .

ADMET Prediction : SwissADME or ADMETlab2.0 evaluate solubility, permeability, and toxicity early in design .

Advanced: What methodologies are effective for analyzing conflicting data in stability studies under varying pH and temperature conditions?

Methodological Answer:
Address discrepancies via:

Forced Degradation Studies :

  • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via UPLC-PDA .
  • Oxidative Stress : 3% H₂O₂ at 40°C identifies labile functional groups (e.g., urea cleavage) .

Kinetic Modeling :

  • Arrhenius Plot : Estimate activation energy (Ea) from degradation rates at 25°C, 40°C, and 60°C .
  • pH-Rate Profile : Identify pH-dependent degradation pathways (e.g., sulfonamide hydrolysis at pH >8) .

Stabilization Strategies :

  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) for long-term storage .

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